Technical Monograph: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Technical Monograph: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
CAS: 29366-77-6 Class: Non-Classical Antifolate / Lipophilic s-Triazine Primary Application: Dihydrofolate Reductase (DHFR) Inhibition & Antimicrobial Research
Executive Summary & Chemical Architecture
This guide details the physicochemical and pharmacological profile of 6-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as Cl-Triazine ). Unlike classical antifolates (e.g., Methotrexate) that rely on the Reduced Folate Carrier (RFC) for cellular entry, Cl-Triazine belongs to the "Baker’s Antifolate" class. These are lipophilic, passive-diffusion inhibitors designed to bypass transport-related drug resistance mechanisms.
The molecule features a rigid 1,3,5-triazine (s-triazine) core substituted at the C6 position with an ortho-chlorophenyl ring. This specific ortho-substitution is critical: it induces a steric twist that optimizes hydrophobic interactions within the DHFR active site while disrupting the planarity often required for metabolic degradation.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₉H₈ClN₅ | Core stoichiometry |
| Molecular Weight | 221.65 g/mol | Small molecule; CNS penetrant potential |
| LogP (Est.) | ~2.1 - 2.5 | Lipophilic; indicates passive membrane diffusion |
| pKa (Triazine N) | ~6.5 - 7.0 | Protonation state at physiological pH affects binding |
| H-Bond Donors | 4 (Two -NH₂ groups) | Critical for Asp27 binding in DHFR |
| H-Bond Acceptors | 3 (Triazine ring nitrogens) | Network stability in the active site |
Chemical Synthesis: The Nitrile-Dicyandiamide Route
The most robust, self-validating protocol for synthesizing 2,4-diamino-6-aryl-s-triazines is the base-catalyzed cyclotrimerization of the corresponding aryl nitrile with dicyandiamide (cyanoguanidine). This method is preferred over biguanide routes due to higher atom economy and simplified purification.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the dicyandiamide anion on the nitrile carbon, followed by intramolecular cyclization.
Figure 1: Cyclotrimerization pathway. The high boiling point of 2-methoxyethanol ensures thermal energy sufficiency for the ring closure.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of Cl-Triazine.
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Reagent Setup:
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Charge a 100 mL round-bottom flask with 2-chlorobenzonitrile (20 mmol, 2.75 g).
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Add dicyandiamide (22 mmol, 1.85 g) [1.1 eq excess to drive consumption of nitrile].
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Add powdered KOH (2 mmol, 0.11 g) as a catalyst.
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Suspend in 2-methoxyethanol (30 mL). Note: Ethanol is insufficient; the reaction requires >120°C.
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Reaction:
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Equip with a reflux condenser and magnetic stir bar.
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Heat to reflux (approx. 125°C) for 12–16 hours.
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Checkpoint: Monitor by TLC (Mobile phase: 9:1 DCM/MeOH). The nitrile spot (high Rf) should disappear; a fluorescent blue spot (product) will appear at lower Rf.
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Workup & Purification:
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Cool the mixture to room temperature. The product often precipitates spontaneously.
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Add distilled water (50 mL) to dissolve unreacted dicyandiamide and KOH.
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Filter the precipitate under vacuum.
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Recrystallization: Dissolve the crude solid in hot DMF or acetic acid, filter while hot to remove insolubles, and allow to cool.
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Validation: Purity is confirmed if the melting point is sharp (approx. range 165–170°C, dependent on polymorph).
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Mechanism of Action: DHFR Inhibition
The therapeutic utility of Cl-Triazine lies in its ability to mimic the pteridine ring of dihydrofolate (DHF). However, unlike folate, it does not require polyglutamylation for retention.
Molecular Pharmacology[2]
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Binding: The 2,4-diamino moiety forms a critical salt bridge with the conserved aspartic acid residue (Asp27 in E. coli, Asp21 in human) in the DHFR active site.
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NADPH Cooperative Binding: The inhibitor binds more tightly when the NADPH cofactor is present, locking the enzyme in an inactive conformation.
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Lipophilic Advantage: The 2-chlorophenyl group occupies a hydrophobic pocket (Phe31/Leu67 region). The "non-classical" nature allows it to kill cells resistant to Methotrexate (MTX) due to transport defects.
Figure 2: Cl-Triazine blocks the reduction of DHF to THF, starving the cell of thymidine precursors required for DNA synthesis.
Analytical Characterization & Assay Protocols
HPLC Method for Purity Assessment
To ensure the integrity of biological data, the compound must be >98% pure.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic ring) and 280 nm.
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Retention Time: Cl-Triazine will elute later than unsubstituted triazines due to the lipophilic chloro-aryl group.
In Vitro DHFR Inhibition Assay
Principle: Measure the oxidation of NADPH to NADP+ at 340 nm. NADPH absorbs at 340 nm; NADP+ does not. The rate of absorbance decrease is proportional to enzyme activity.
Protocol:
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Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
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Substrates: 100 µM Dihydrofolate (DHF), 100 µM NADPH.
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Enzyme: Recombinant human or bacterial DHFR (approx. 0.01 units/mL).
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Procedure:
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Incubate Enzyme + Cl-Triazine (variable concentrations: 1 nM – 10 µM) for 5 minutes.
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Initiate reaction by adding DHF + NADPH.
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Monitor A340 kinetic read for 5 minutes at 25°C.
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Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
- Baker, B. R. (1967). Design of Active-Site-Directed Irreversible Enzyme Inhibitors. Wiley.
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Modest, E. J. (1956). "Chemical and Biological Studies on 1,2-Dihydro-s-triazines. II. Synthesis". Journal of Organic Chemistry. Link
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Hathaway, B. A., et al. (1984). "Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis". Journal of Medicinal Chemistry. Link
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PubChem. (2025). "Compound Summary: 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine". National Library of Medicine. Link
- Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target". FASEB Journal.
